1-(3-methoxybenzoyl)-N-phenylprolinamide
Description
1-(3-Methoxybenzoyl)-N-phenylprolinamide is a synthetic organic compound characterized by a prolinamide backbone substituted with a 3-methoxybenzoyl group at the 1-position and a phenyl group at the N-terminal.
Properties
IUPAC Name |
1-(3-methoxybenzoyl)-N-phenylpyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-24-16-10-5-7-14(13-16)19(23)21-12-6-11-17(21)18(22)20-15-8-3-2-4-9-15/h2-5,7-10,13,17H,6,11-12H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLJMVRDXBXQTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCCC2C(=O)NC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with a 3-Methoxybenzoyl Group
Compound 12i : N-(4-bromophenyl)-2-(4-hydroxy-3-(3-methoxybenzoyl)-1,1-dioxido-2H-benzo[e][1,2]thiazin-2-yl)acetamide
- Structural Features : Incorporates a 3-methoxybenzoyl group fused to a benzothiazine ring system, with a bromophenylacetamide substituent.
- Molecular docking studies reveal strong binding to active sites via hydrogen bonding (3-methoxy group) and hydrophobic interactions (bromophenyl group) .
- Synthesis : Derived from 3-methoxybenzoyl chloride via amidation and Suzuki coupling, yielding 68–70% efficiency .
Thiazole Derivatives (Compounds 92, 93, 94) :
- Structural Features : 3-Methoxybenzoyl group attached to a thiazole ring, with variable substituents (e.g., pyridinyl, chlorophenyl) .
- Biological Activity :
- Compound 92 (methylthio substituent) and 93 (chlorophenyl substituent) show moderate binding affinities for kinase targets (IC₅₀ ~10–50 µM).
- Compound 94 (pyridinyl substituent) exhibits enhanced solubility due to polar pyridine moiety.
- Synthesis : Synthesized via coupling of 3-methoxybenzoyl-containing precursors with cyclopropanecarboxylic acid derivatives (yields: 16–25%) .
SB15-0732 : N-[1-(3-methoxybenzoyl)-3-piperidyl]-N-tetrahydro-2H-pyran-4-ylmethanesulfonamide
- Structural Features : Replaces prolinamide with a piperidine-sulfonamide group, retaining the 3-methoxybenzoyl core.
- Biological Activity: Screened for G-protein-coupled receptor (GPCR) modulation, with preliminary data indicating low nanomolar binding affinity (Ki = 9.8 nM) .
Compounds with Related Benzamide Scaffolds
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide
- Structural Features : Benzamide core with a methyl substituent (vs. methoxy) and a hydroxyl-tert-butyl group.
- Applications : Functions as an N,O-bidentate directing group in metal-catalyzed C–H bond functionalization, unlike 1-(3-methoxybenzoyl)-N-phenylprolinamide, which lacks such catalytic utility .
- Synthesis: Produced via amidation of 3-methylbenzoyl chloride with 2-amino-2-methyl-1-propanol (yield: >85%) .
Retroamide Derivatives (from )
- Structural Features : Biphenyl or benzodioxole groups linked to a 3-methoxybenzoyl-modified amide.
Comparative Data Table
Key Findings and Implications
- Structure-Activity Relationships :
- The 3-methoxybenzoyl group enhances binding to enzymes like α-glucosidase and h17β-HSD2 through hydrophobic and hydrogen-bonding interactions .
- Prolinamide vs. Piperidine : Prolinamide derivatives may offer better conformational flexibility for enzyme inhibition, while piperidine-sulfonamide analogs (e.g., SB15-0732) excel in receptor binding due to sulfonamide’s polar nature .
- Synthetic Efficiency : Amidation reactions using 3-methoxybenzoyl chloride consistently yield >65% efficiency, making it a reliable precursor for diverse analogs .
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